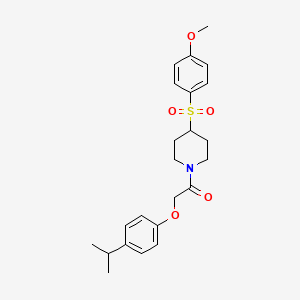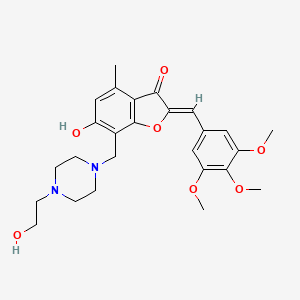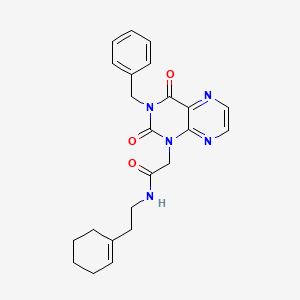
2-(4-Isopropylphenoxy)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Isopropylphenoxy)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone” is a complex organic compound. It contains several functional groups including an isopropyl group, a phenoxy group, a methoxyphenyl group, a sulfonyl group, and a piperidinyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the boronic acid group is considered a Lewis acid and has a pKa value of 4–10 . These values can vary depending on the substituents on the boronic acids derivatives ; usually aryl boronic acids are more acidic than alkyl boronic acids .
Applications De Recherche Scientifique
Antiallergy and Antimicrobial Activities
The compound has been investigated for its potential in treating allergy and microbial infections. For instance, derivatives structurally related to this compound showed potent antiallergy activity in the passive foot anaphylaxis (PFA) assay, indicating their potential in managing allergic reactions (Walsh, Franzyshen, & Yanni, 1989). Similarly, derivatives have been synthesized and exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting a promising area for further research to combat infections (Mallesha & Mohana, 2014).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of derivatives for potential medicinal applications. For example, novel sulfonamides and carboxamides containing a substituted benzophenone moiety were synthesized and showed potent antibacterial activities, highlighting the structural versatility and therapeutic potential of derivatives (Vinaya et al., 2008). Another study explored the anodic methoxylation of piperidine derivatives, indicating the chemical manipulability of these compounds for various synthetic applications (Golub & Becker, 2015).
Neuroprotective and Antipsychotic Activities
Additionally, aryloxyethylamine derivatives have been designed and evaluated for neuroprotective activities, demonstrating significant protection against glutamate-induced cell death in PC12 cells. This suggests potential applications in neuroprotective therapies (Zhong et al., 2020). Another study focused on the synthesis and pharmacological evaluation of derivatives as potential antipsychotics, showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models (Bhosale et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-17(2)18-4-6-20(7-5-18)29-16-23(25)24-14-12-22(13-15-24)30(26,27)21-10-8-19(28-3)9-11-21/h4-11,17,22H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMAVVYEBFWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)



![7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride](/img/structure/B2629308.png)
![2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2629310.png)

![N-[(1R,2S)-2-Naphthalen-1-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2629314.png)
![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)
![1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2629318.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)
![N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629321.png)